molecular formula C18H20FN3O2S B4723619 N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide

N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide

Cat. No.: B4723619
M. Wt: 361.4 g/mol
InChI Key: DIJVFKSDSIIVET-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide is a synthetic organic compound characterized by the presence of fluorobenzyl, methoxyphenyl, and hydrazinecarbothioamide functional groups

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(4-methoxyphenyl)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-24-16-9-4-13(5-10-16)6-11-17(23)21-22-18(25)20-12-14-2-7-15(19)8-3-14/h2-5,7-10H,6,11-12H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVFKSDSIIVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NNC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide typically involves multiple steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.

    Introduction of the 4-fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 4-fluorobenzyl chloride) with the hydrazinecarbothioamide intermediate.

    Attachment of the 3-(4-methoxyphenyl)propanoyl group: This is typically done through an acylation reaction, where the hydrazinecarbothioamide derivative reacts with 3-(4-methoxyphenyl)propanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
  • Explored for its antimicrobial properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide is thought to involve multiple pathways:

    Molecular Targets: It may target enzymes involved in cell proliferation and survival, such as kinases or proteases.

    Pathways: The compound could interfere with signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

    N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-bromobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide can significantly alter its electronic properties and reactivity compared to its chloro and bromo analogs.
  • Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide
Reactant of Route 2
N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide

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